TTA-Q6(isomer)
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Overview
Description
TTA-Q6 (isomer) is a chemical compound that serves as an isomer of TTA-Q6. It is known for its role as a selective antagonist of T-type calcium channels. These channels are crucial in various physiological processes, including neuronal signaling and muscle contraction. The compound has a molecular weight of 405.80 and a chemical formula of C20H15ClF3N3O .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TTA-Q6 (isomer) involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of TTA-Q6 (isomer) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at -20°C in its powdered form and at -80°C when in solution .
Chemical Reactions Analysis
Types of Reactions: TTA-Q6 (isomer) primarily undergoes substitution reactions due to the presence of functional groups such as chlorine and fluorine. These reactions can be facilitated by various reagents and catalysts.
Common Reagents and Conditions: Common reagents used in the reactions involving TTA-Q6 (isomer) include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed: The major products formed from the reactions involving TTA-Q6 (isomer) depend on the specific reagents and conditions used. the primary focus is on maintaining the integrity of the T-type calcium channel antagonist properties .
Scientific Research Applications
TTA-Q6 (isomer) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying calcium channel antagonists. In biology, it is utilized in research related to neuronal signaling and muscle contraction. In medicine, TTA-Q6 (isomer) is being investigated for its potential therapeutic applications in treating neurological disorders and certain types of cancer. In the industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
TTA-Q6 (isomer) exerts its effects by selectively antagonizing T-type calcium channels. These channels are involved in the regulation of calcium ion flow into cells, which is crucial for various cellular processes. By blocking these channels, TTA-Q6 (isomer) disrupts the normal calcium ion flow, leading to a decrease in intracellular calcium levels. This, in turn, affects processes such as muscle contraction and neuronal signaling. The molecular targets of TTA-Q6 (isomer) include the T-type calcium channels, and the pathways involved are primarily related to calcium ion homeostasis .
Comparison with Similar Compounds
TTA-Q6 (isomer) is unique in its selective antagonism of T-type calcium channels. Similar compounds include other T-type calcium channel antagonists such as TTA-Q6, Ned 19, and Maurocalcine. While these compounds share similar mechanisms of action, TTA-Q6 (isomer) is distinguished by its specific isomeric form, which may confer unique properties and advantages in certain research and therapeutic applications .
Properties
IUPAC Name |
4-[(4R)-6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1H-quinazolin-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O/c21-15-7-8-17-16(9-15)20(14-5-6-14,13-3-1-12(10-25)2-4-13)27(18(28)26-17)11-19(22,23)24/h1-4,7-9,14H,5-6,11H2,(H,26,28)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNWJYZCIAMGV-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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